molecular formula C17H16N2OS3 B12031134 2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12031134
M. Wt: 360.5 g/mol
InChI Key: CILOGBOCWWLCFE-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of benzylthio and methoxybenzylthio groups attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with benzylthiol and 4-methoxybenzylthiol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The benzylthio and methoxybenzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1,3,4-thiadiazole
  • 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole
  • 2-(Methylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

Uniqueness

2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both benzylthio and methoxybenzylthio groups, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential for diverse chemical reactions and applications compared to similar compounds with only one type of substituent.

Properties

Molecular Formula

C17H16N2OS3

Molecular Weight

360.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H16N2OS3/c1-20-15-9-7-14(8-10-15)12-22-17-19-18-16(23-17)21-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

CILOGBOCWWLCFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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